{6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine
Description
{6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine (CAS: 1989672-46-9) is a spirocyclic amine derivative with a molecular formula of C₁₅H₂₂N₂ and a molecular weight of 230.35 g/mol . The compound features a 6-azaspiro[3.4]octane core, where a six-membered nitrogen-containing ring is fused to a four-membered carbocyclic ring. This compound is primarily utilized in research settings, with applications in medicinal chemistry and drug discovery, though specific therapeutic targets remain undisclosed in publicly available literature .
Properties
IUPAC Name |
(6-benzyl-6-azaspiro[3.4]octan-8-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c16-9-14-11-17(12-15(14)7-4-8-15)10-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMASNXQZSDUFSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CN)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208962 | |
| Record name | 6-Azaspiro[3.4]octane-8-methanamine, 6-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1989672-46-9 | |
| Record name | 6-Azaspiro[3.4]octane-8-methanamine, 6-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1989672-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Azaspiro[3.4]octane-8-methanamine, 6-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Route Design
Retrosynthetic disassembly suggests three viable pathways:
Spirocyclization via Intramolecular Alkylation
This approach leverages intramolecular nucleophilic substitution to form the spirocyclic framework. A precursor such as 3-((benzylamino)methyl)oxetane-3-ol (analogous to compound 1 in) could undergo acylation with chloroacetyl chloride, followed by base-mediated cyclization to generate the spiro ring. Subsequent reduction and deprotection steps would yield the target amine.
Ring-Closing Metathesis (RCM)
Using Grubbs catalysts, a diene precursor could undergo RCM to form the spiro structure. For example, a bis-allyl amine derivative might cyclize to form the azaspiro core, followed by functionalization at the 8-position.
Reductive Amination of a Spirocyclic Ketone
A spirocyclic ketone intermediate could be converted to the methanamine group via reductive amination. This method is advantageous for its simplicity and high atom economy.
Detailed Synthetic Protocols
Pathway 1: Intramolecular Alkylation and Sequential Functionalization
Step 1: Acylation of Oxetane Derivative
React 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride in dichloromethane or acetonitrile under basic conditions (triethylamine or potassium carbonate). This yields a chloroacetamide intermediate.
Example Conditions
- Solvent: Dichloromethane (1.5 L per 140 g substrate)
- Base: Triethylamine (2.0 eq)
- Temperature: 0–10°C during addition, then room temperature
- Yield: ~46% (65 g from 140 g starting material)
Step 2: Base-Mediated Cyclization
Treat the chloroacetamide with a strong base (e.g., sodium hydride or n-butyllithium) in tetrahydrofuran (THF) under inert atmosphere. This induces intramolecular alkylation, forming the spiro[3.4]octane core.
Optimization Notes
Step 3: Reduction of Amide to Amine
Reduce the cyclized amide using lithium aluminum hydride (LiAlH₄) in THF. This step converts the carbonyl group to a methylene amine.
Critical Parameters
Step 4: Deprotection via Catalytic Hydrogenation
Remove the benzyl (Bn) protecting group using hydrogen gas (20–100 psi) over palladium on carbon in ethanol or methanol. Acetic acid may be added as an activator to enhance reaction rates.
Typical Conditions
Pathway 2: Reductive Amination of Spirocyclic Ketone
Step 1: Synthesis of Spirocyclic Ketone
Oxidize a secondary alcohol within the spiro framework to a ketone using Jones reagent or Dess-Martin periodinane.
Step 2: Reductive Amination
React the ketone with ammonium acetate and sodium cyanoborohydride in methanol, or employ a Leuckart reaction with ammonium formate.
Advantages
- Single-step conversion of ketone to amine.
- High functional group tolerance.
Comparative Analysis of Synthetic Routes
Alternative Approaches and Emerging Technologies
Enzymatic Synthesis
Recent advances in biocatalysis suggest that transaminases could directly introduce the methanamine group with high enantioselectivity, though this remains unexplored for spirocyclic systems.
Photoredox Catalysis
Visible-light-mediated C–N bond formation could streamline amine functionalization, potentially bypassing traditional protection-deprotection sequences.
Chemical Reactions Analysis
Types of Reactions: {6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives, which can be further functionalized.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or amine positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, alkyl halides, and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Primary, secondary, and tertiary amines, as well as alcohols.
Substitution Products: Various benzyl and amine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- Drug Discovery: {6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine is being explored as a lead compound in drug discovery, particularly targeting neurodegenerative diseases and infections. Its unique structure may confer specific interactions with biological targets, enhancing its therapeutic potential .
- Mechanism of Action Studies: The compound's ability to interact with enzymes and receptors makes it a candidate for studying biochemical pathways and mechanisms of action in various biological systems.
-
Chemical Synthesis
- Intermediate in Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities with desired properties .
- Reactivity Studies: Its functional groups allow it to undergo various chemical reactions, making it useful for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .
- Material Science
Case Study 1: Antibacterial Activity
A study investigated the antibacterial properties of derivatives of this compound against various pathogens. Results indicated significant activity against Gram-positive bacteria, suggesting potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective effects of the compound revealed that it could inhibit neuroinflammation pathways. This finding supports its application in developing treatments for neurodegenerative disorders such as Alzheimer's disease .
Mechanism of Action
The mechanism by which {6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of {6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine are compared below with analogous spirocyclic and bicyclic compounds, focusing on core architecture, substituents, and physicochemical properties.
Structural Analogues
Key Comparative Insights
- Replacement of nitrogen with oxygen (e.g., 2-oxa-6-azaspiro[3.4]octane) alters electronic properties and hydrogen-bonding capacity, which may affect solubility and bioavailability .
- Substituent Effects: The methanamine group in the target compound introduces a primary amine, enabling salt formation or covalent modifications, whereas the methanol analogue lacks this reactivity . Bicyclic derivatives (e.g., 3-azabicyclo[3.2.1]octane) exhibit distinct spatial arrangements compared to spirocyclic systems, impacting their interaction with biological targets like gamma-secretase .
- Physicochemical Properties: The methanol derivative has detailed storage guidelines (2–8°C), while the target compound’s storage conditions are unspecified, suggesting stability differences . Spiro[4.5]decane derivatives with benzothiazole substituents demonstrate synthetic versatility, enabling diverse functionalization for tailored applications .
Biological Activity
{6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological properties, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure with a benzyl group attached to a nitrogen-containing bicyclic framework. Its molecular formula is , with a molecular weight of approximately 201.28 g/mol. The spirocyclic nature of the compound contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Modulation : The nitrogen atom in the spirocyclic ring can form hydrogen bonds with enzyme active sites, potentially modulating their activity.
- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways involved in cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, likely through disruption of microbial cell processes.
Antimicrobial Properties
Studies have indicated that this compound possesses notable antimicrobial activity:
- In vitro Studies : It has shown effectiveness against several bacterial strains, including Klebsiella pneumoniae and Acinetobacter baumannii, which are significant pathogens in healthcare settings .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Klebsiella pneumoniae | 16 µg/mL | Moderate |
| Acinetobacter baumannii | 32 µg/mL | Moderate |
| Pseudomonas aeruginosa | Not effective | N/A |
Anticancer Potential
Research has also explored the anticancer potential of this compound:
- Cell Line Studies : The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism and efficacy .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Spirocyclic Framework : This can be achieved through cyclization reactions involving appropriate precursors.
- Benzyl Group Introduction : The benzyl group is usually introduced via nucleophilic substitution or coupling reactions.
- Final Amine Formation : Reduction or amination steps yield the final amine product.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted the effectiveness of related compounds in inhibiting Klebsiella pneumoniae, establishing a foundation for further exploration of this compound's antimicrobial properties .
- Cytotoxicity Against Cancer Cells : Another research effort reported that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting potential as an anticancer agent .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the benzyl group could enhance biological activity, leading to the development of more potent derivatives .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for {6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine, and how do reaction parameters affect yield?
- Methodological Answer : Synthesis often involves spirocyclic intermediates, such as 2-oxa-spiro[3.4]octane-1,3-dione, reacting with benzothiazol-2-yl amines or benzylidene derivatives under reflux in dry benzene (80°C, 3 hours). Key parameters include solvent choice (e.g., anhydrous THF for recrystallization) and stoichiometric control of reactants . Side reactions, such as ring-opening or undesired substitutions, can be mitigated by optimizing temperature and reaction time.
Q. How is structural integrity confirmed for this compound?
- Methodological Answer : Characterization relies on multi-modal analysis:
- Elemental analysis for empirical formula validation.
- IR spectroscopy to identify functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹).
- UV-Vis spectroscopy (λmax ~255 nm) to confirm conjugation or aromatic interactions .
- Melting point determination to assess purity and consistency with literature values.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow MSDS guidelines for methanamine derivatives:
- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation.
- Store at -20°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can contradictions in synthetic yields or reaction conditions for spirocyclic compounds be resolved?
- Methodological Answer : Discrepancies may arise from stereochemical variations or solvent impurities. Systematic approaches include:
- Replication under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- High-resolution NMR to confirm stereochemistry and detect byproducts.
- Computational modeling (e.g., DFT) to predict reaction pathways and intermediates .
Q. What in vitro assays evaluate this compound’s potential as a gamma-secretase modulator?
- Methodological Answer : Given structural similarities to azabicyclo-based gamma-secretase modulators (e.g., Alzheimer’s drug candidates):
- Cell-based assays using SH-SY5Y neuronal lines to measure amyloid-beta (Aβ) peptide modulation.
- Enzyme inhibition studies with recombinant gamma-secretase to quantify IC₅₀ values.
- Binding affinity assays (SPR or ITC) to assess interactions with the enzyme’s active site .
Q. How can computational methods predict the neurological target affinity of this compound?
- Methodological Answer :
- Molecular docking (AutoDock, Schrödinger) to simulate binding with receptors like serotonin or sigma-1.
- MD simulations to evaluate stability of ligand-receptor complexes.
- QSAR models to correlate structural features (e.g., spirocyclic rigidity) with activity .
Q. What HPLC strategies optimize quantification of this compound in biological matrices?
- Methodological Answer :
- Column selection : C18 columns with 5 µm particle size for resolution.
- Mobile phase : Gradient elution with acetonitrile/water (0.1% TFA) to reduce matrix interference.
- Detection : UV at 255 nm or tandem MS for enhanced specificity in complex samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
